1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt is a chemical compound with the molecular formula C16H21F3N2O3. It is a combination of 1-phenylpiperazine and ethyl 4,4,4-trifluoro-3-oxobutanoate in a 1:1 ratio
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It’s known to react readily with arylidenemalononitriles in ethanol at room temperature . The reaction produces two products, the ratio of which depends on the substrates and reaction solvent .
Result of Action
It’s known to produce two products when reacted with arylidenemalononitriles
Action Environment
More research is needed to understand how environmental factors might affect this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt involves the reaction of 1-phenylpiperazine with ethyl 4,4,4-trifluoro-3-oxobutanoate. The reaction typically occurs under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- 1-Phenylpiperazine
- Methyl 4,4,4-trifluoro-3-oxobutanoate
- Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.C6H7F3O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;1-2-12-5(11)3-4(10)6(7,8)9/h1-5,11H,6-9H2;2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHRFFGKTVJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)(F)F.C1CN(CCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.